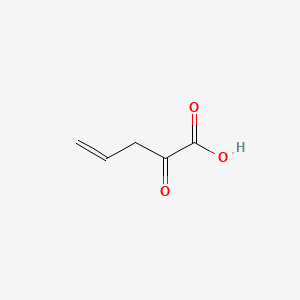

2-Oxopent-4-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxopent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h2H,1,3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXRYJAWRSNUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174358 | |

| Record name | 2-Keto-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20406-62-6 | |

| Record name | 2-Oxo-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20406-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Keto-4-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020406626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Keto-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OXOPENT-4-ENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW9JA557NY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Transformations and Metabolic Pathways of 2 Oxopent 4 Enoic Acid

Role in Microbial Aromatic Compound Degradation via Meta-Cleavage Pathways

2-Oxopent-4-enoic acid is a key intermediate in the microbial degradation of various aromatic compounds. Its formation and subsequent metabolism are central to the meta-cleavage pathway, one of the two major routes for the aerobic catabolism of catecholic compounds by microorganisms. This pathway is characterized by the cleavage of the aromatic ring adjacent to the hydroxyl groups, a reaction catalyzed by extradiol dioxygenases.

Catabolism of Catechol and Substituted Catechols to 2-Oxopent-4-enoic Acid

The degradation of catechol and its substituted derivatives is a critical process in the bioremediation of environments contaminated with aromatic pollutants. The meta-cleavage pathway provides an efficient mechanism for microorganisms to convert these toxic compounds into central metabolic intermediates. In this pathway, catechol is first cleaved by catechol 2,3-dioxygenase to produce 2-hydroxymuconic semialdehyde. nih.govfrontiersin.org This intermediate is then further processed in a series of enzymatic reactions that lead to the formation of 2-oxopent-4-enoic acid. The final products of this pathway are pyruvate (B1213749) and acetaldehyde (B116499), which can then enter the tricarboxylic acid (TCA) cycle. nih.gov

The conversion of 2-hydroxymuconic semialdehyde to 2-oxopent-4-enoic acid can occur through two different branches of the meta-cleavage pathway. In the hydrolytic branch, 2-hydroxymuconic semialdehyde is directly hydrolyzed by 2-hydroxymuconic semialdehyde hydrolase to yield 2-oxopent-4-enoate (B1242333) and formate (B1220265). epa.gov

Alternatively, in the dehydrogenase branch, 2-hydroxymuconic semialdehyde is first oxidized by a NAD+-dependent dehydrogenase to form 4-oxalocrotonate. nih.govepa.gov This is followed by the action of other enzymes to eventually produce 2-oxopent-4-enoic acid.

In the dehydrogenase branch of the meta-cleavage pathway, 4-oxalocrotonate is a key intermediate. This compound undergoes decarboxylation, a reaction catalyzed by the enzyme 4-oxalocrotonate decarboxylase, to yield 2-oxopent-4-enoic acid and carbon dioxide. epa.gov The activity of this enzyme is crucial for the progression of the metabolic pathway and the efficient degradation of the aromatic substrate.

Intermediacy in Phenol (B47542) and Aminophenol Degradation Pathways

The degradation of phenol and aminophenols by microorganisms often proceeds through the formation of catechol or substituted catechols. For instance, phenol is hydroxylated to form catechol, which then enters the meta-cleavage pathway. researchgate.netresearchgate.net Therefore, 2-oxopent-4-enoic acid serves as a downstream intermediate in the microbial metabolism of these compounds. Similarly, 2-aminophenol (B121084) can be converted to 2-aminomuconic semialdehyde, which is then deaminated to form 2-hydroxymuconic semialdehyde, a direct precursor to 2-oxopent-4-enoic acid in the meta-cleavage pathway. researchgate.net

Involvement in Aniline and Derivatives Catabolism

Aniline, a primary aromatic amine, and its derivatives are significant environmental pollutants. Microbial degradation of aniline typically involves its conversion to catechol. Once catechol is formed, it is channeled into the well-established catechol meta-cleavage pathway. Consequently, 2-oxopent-4-enoic acid is an essential intermediate in the complete mineralization of aniline by various microorganisms.

Metabolism of Biphenyl (B1667301) and Related Polyaromatic Hydrocarbons

The microbial degradation of biphenyl and other polycyclic aromatic hydrocarbons (PAHs) is a complex process that involves multiple enzymatic steps. researchgate.net A common strategy employed by bacteria to break down these complex molecules is to first introduce hydroxyl groups onto the aromatic rings, leading to the formation of dihydroxylated intermediates such as 2,3-dihydroxybiphenyl. nih.gov This intermediate can then undergo ring cleavage via the meta-pathway, which leads to the production of benzoate and 2-hydroxy-penta-2,4-dienoate. The latter is further metabolized to intermediates of the catechol meta-cleavage pathway, including 2-oxopent-4-enoic acid, before being funneled into central metabolism. researchgate.net

Contribution to Dinitrotoluene Degradation

2-Oxopent-4-enoic acid is a significant intermediate in the microbial degradation of dinitrotoluene (DNT), particularly in the meta-cleavage pathway of catechol. In aerobic degradation pathways, DNT is first converted to catechol derivatives. Subsequently, catechol undergoes ring cleavage, catalyzed by catechol 2,3-dioxygenase, to form 2-hydroxymuconic semialdehyde. This intermediate is then further metabolized through a series of enzymatic reactions. One of the key steps involves the conversion of a downstream metabolite to 2-oxopent-4-enoic acid, facilitating the breakdown of the aromatic ring structure and channeling the carbon into central metabolism.

Formation in Chlorinated Aromatic Compound Catabolism (e.g., 4-Chlorophenol (B41353), 4-Chlorobenzoate)

The catabolism of chlorinated aromatic compounds, such as 4-chlorophenol and 4-chlorobenzoate, by various microorganisms also involves the formation of 2-oxopent-4-enoic acid. The degradation of 4-chlorophenol can proceed through the formation of 4-chlorocatechol. nih.govresearchgate.netresearchgate.net This intermediate then undergoes meta-ring cleavage, a common strategy for degrading aromatic rings, which leads to the formation of chlorinated muconic semialdehydes. Subsequent enzymatic reactions, including dehalogenation, can lead to the production of 2-oxopent-4-enoic acid.

Similarly, the bacterial degradation of 4-chlorobenzoate can be initiated by its conversion to 4-chlorocatechol. nih.gov This is then subjected to meta-cleavage, entering a pathway that converges with the degradation of other catecholic compounds and results in the formation of 2-oxopent-4-enoic acid. nih.gov

Integration into Central Carbon Metabolism: Conversion to Pyruvic Acid and Acetaldehyde

A crucial aspect of the metabolic role of 2-oxopent-4-enoic acid is its integration into the central carbon metabolism. This is primarily achieved through its conversion into pyruvic acid and acetaldehyde, two key molecules in cellular metabolism. This conversion is a multi-step enzymatic process. nih.gov

First, 2-oxopent-4-enoate hydratase catalyzes the hydration of 2-oxopent-4-enoic acid to 4-hydroxy-2-oxovalerate. nih.govwikipedia.org Subsequently, 4-hydroxy-2-oxovalerate aldolase (B8822740) cleaves this molecule to yield pyruvic acid and acetaldehyde. nih.gov These products can then readily enter glycolysis and other central metabolic pathways for energy production and biosynthesis.

| Enzyme | Substrate | Product(s) | Metabolic Pathway |

| 2-Oxopent-4-enoate hydratase | 2-Oxopent-4-enoic acid | 4-Hydroxy-2-oxovalerate | Catechol meta-cleavage pathway |

| 4-Hydroxy-2-oxovalerate aldolase | 4-Hydroxy-2-oxovalerate | Pyruvic acid and Acetaldehyde | Integration into central metabolism |

Biosynthetic Pathways Involving 2-Oxopent-4-enoic Acid

Formation in the Biosynthesis of Non-Protein Amino Acids (e.g., Hypoglycin)

2-Oxopent-4-enoic acid serves as a key precursor in the biosynthesis of certain non-protein amino acids, such as hypoglycin. agriculturejournals.cz Hypoglycin is a toxic amino acid found in the unripe fruit of the ackee tree. The biosynthetic pathway of hypoglycin is thought to involve the formation of 2-oxopent-4-enoic acid as a central intermediate. agriculturejournals.cz

The proposed biosynthesis of hypoglycin initiates with the deamination of threonine to produce 2-oxobutanoic acid. agriculturejournals.cz Subsequently, a C1 unit, likely derived from S-adenosyl methionine (SAM), is added to 2-oxobutanoic acid. This is followed by a dehydration step, yielding 2-oxopent-4-enoic acid. agriculturejournals.cz

Following its formation, 2-oxopent-4-enoic acid undergoes further transformation. It is oxidized to form an allenic acid, specifically 2-oxopent-3,4-dienoic acid. agriculturejournals.cz This highly reactive intermediate is then proposed to react with another methionine-derived C1 unit, leading to the formation of the characteristic cyclopropyl ring of hypoglycin. agriculturejournals.cz

| Precursor(s) | Intermediate | Product | Biosynthetic Pathway |

| 2-Oxobutanoic acid, Methionine-derived C1 unit | 2-Oxopent-4-enoic acid | Hypoglycin | Non-protein amino acid biosynthesis |

| 2-Oxopent-4-enoic acid | 2-Oxopent-3,4-dienoic acid | Further intermediates in hypoglycin biosynthesis | Non-protein amino acid biosynthesis |

Enzymology and Mechanistic Studies of 2 Oxopent 4 Enoic Acid Metabolism

Enzymes Catalyzing the Formation of 2-Oxopent-4-enoic Acid

The biosynthesis of 2-oxopent-4-enoic acid is accomplished through various enzymatic reactions, primarily involving decarboxylation and hydrolysis.

4-Oxalocrotonate Decarboxylase: Activity and Specificity

4-Oxalocrotonate decarboxylase (EC 4.1.1.77) is a key enzyme in the catabolism of aromatic compounds, catalyzing the conversion of 4-oxalocrotonate to 2-oxopent-4-enoate (B1242333) and carbon dioxide. wikipedia.org In organisms such as Pseudomonas putida mt-2, this enzyme is part of a complex with vinylpyruvate hydratase, the subsequent enzyme in the pathway. nih.gov

The catalytic activity of 4-oxalocrotonate decarboxylase is dependent on a divalent metal ion, typically Mg²⁺. nih.gov Mechanistic studies have revealed that the decarboxylation step is nearly rate-limiting. nih.gov The reaction proceeds through a mechanism where the metal ion likely positions the substrate and polarizes the carbonyl group, facilitating the cleavage of the carbon-carbon bond. nih.gov Interestingly, the direct product of the decarboxylation reaction catalyzed by the 4-OD/VPH complex has been identified as the enol tautomer, 2-hydroxy-2,4-pentadienoate, rather than 2-oxopent-4-enoate. nih.govasm.org

Kinetic parameters for a monomeric and active 4-oxalocrotonate decarboxylase (NahK) from Pseudomonas putida G7 have been determined in the absence of the hydratase. The enzyme's activity is pH-dependent, with optimal catalytic efficiency observed between pH 7.0 and 8.0. nih.gov

Table 1: Steady-State Kinetic Parameters for 4-Oxalocrotonate Decarboxylase (NahK) at Various pH values nih.gov

| pH | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) |

|---|---|---|---|

| 6.0 | 25 ± 4 | 18 ± 1 | 7.2 x 10⁵ |

| 7.0 | 12 ± 1 | 25 ± 1 | 2.1 x 10⁶ |

| 7.4 | 10.0 ± 0.9 | 24.1 ± 0.8 | 2.4 x 10⁶ |

| 8.0 | 6.1 ± 0.7 | 15.2 ± 0.6 | 2.5 x 10⁶ |

2-Hydroxymuconate-Semialdehyde Hydrolase and Dehydrogenative Routes

Another significant route for the formation of 2-oxopent-4-enoate is through the action of 2-hydroxymuconate-semialdehyde hydrolase (EC 3.7.1.9). This enzyme catalyzes the hydrolysis of 2-hydroxymuconate semialdehyde, a product of catechol meta-cleavage, to yield formate (B1220265) and 2-oxopent-4-enoate. wikipedia.orgwikipedia.org This hydrolytic cleavage of a carbon-carbon bond is a critical step in several metabolic pathways for the degradation of aromatic compounds like benzoate, toluene, and xylene. wikipedia.org

In addition to the direct hydrolytic route, dehydrogenative pathways also contribute to the formation of the substrate for 4-oxalocrotonate decarboxylase. 2-Hydroxymuconate-semialdehyde dehydrogenase (EC 1.2.1.85) oxidizes 2-hydroxymuconate semialdehyde to 2-hydroxymuconate in an NAD⁺-dependent reaction. wikipedia.orgnih.govqmul.ac.uk This intermediate is then converted to 4-oxalocrotonate, the substrate for 4-oxalocrotonate decarboxylase. The dehydrogenase from Pseudomonas putida exhibits a broad substrate specificity, as it can also oxidize benzaldehyde (B42025) and its analogs, although with a higher optimal pH for the latter. uniprot.org Kinetic studies of the recombinant 2-hydroxymuconate semialdehyde dehydrogenase (NahI) from Pseudomonas putida G7 revealed a high specificity for its biological substrate. nih.gov

Table 2: Kinetic Parameters of 2-Hydroxymuconate Semialdehyde Dehydrogenase (NahI) nih.gov

| Substrate | K_M (µM) | k_cat (s⁻¹) |

|---|

Enzymes Acting on 2-Oxopent-4-enoic Acid

Once formed, 2-oxopent-4-enoic acid (or its enol tautomer) is acted upon by hydratases, which play a crucial role in its further metabolism.

2-Oxopent-4-enoate Hydratase (Vinylpyruvate Hydratase): Reaction Mechanism and Specificity

2-Oxopent-4-enoate hydratase (EC 4.2.1.80), also known as vinylpyruvate hydratase, catalyzes the reversible hydration of 2-oxopent-4-enoate to 4-hydroxy-2-oxopentanoate (B1241807). osmarks.net This enzyme is a member of the lyase family, specifically the hydro-lyases that cleave carbon-oxygen bonds. osmarks.net As mentioned earlier, in some bacteria, this hydratase forms a complex with 4-oxalocrotonate decarboxylase. nih.gov

The substrate for the hydratase has been shown to be the dienol tautomer, 2-hydroxy-2,4-pentadienoate, which is the product of the decarboxylase reaction. asm.org The proposed reaction mechanism involves the tautomerization of the dienol to an α,β-unsaturated ketone intermediate at the active site, followed by the conjugate addition of water. nih.gov This mechanism is supported by the potent inhibition of a related enzyme by oxalate, a transition-state analog. rhea-db.org The enzyme requires a divalent metal ion, such as Mn²⁺ or Mg²⁺, for its activity. rhea-db.orguniprot.org

Kinetic parameters for a monofunctional 2-hydroxypentadienoic acid hydratase from Escherichia coli have been determined, showing a K_m of 41 ± 4 µM and a k_cat of 450 s⁻¹. rhea-db.org

The hydration reaction catalyzed by vinylpyruvate hydratase is highly stereospecific. Studies using enzymes from Pseudomonas putida mt-2 and Leptothrix cholodnii SP-6 have demonstrated that in the presence of D₂O, a deuteron (B1233211) is stereospecifically incorporated at both the C-3 and C-5 positions of the product. nih.gov This results in the formation of (3S,5S)-3,5-[di-D]-2-keto-4S-hydroxyhexanoate from the 5-methyl derivative of the substrate. nih.gov This stereochemical outcome is consistent with a mechanism involving the ketonization of the dienol intermediate followed by the conjugate addition of water. nih.gov

The active site of vinylpyruvate hydratase can accommodate substitutions at the C-5 position of the substrate. Stereochemical analyses using 5-methyl and 5-chloro derivatives of 2-hydroxy-2,4-pentadienoate showed that the stereochemical outcome of the hydration reaction remains unchanged regardless of the substituent at the C-5 position or the bacterial source of the enzyme. nih.gov This suggests that while the active site is structured to enforce a specific stereochemistry of water addition, it possesses some flexibility to accommodate different groups at the periphery of the substrate. The larger the substituent, however, the less likely it is to be hydrolyzed in related enzymes, indicating that steric hindrance can play a role in substrate processing. nih.gov

Role of Divalent Cation Activation (e.g., Mn2+)

The catalytic activity of 2-oxopent-4-enoate hydratase, a key enzyme in the metabolism of 2-oxopent-4-enoic acid, is dependent on the presence of divalent cations. Research has identified both Manganese (Mn2+) and Magnesium (Mg2+) as essential cofactors for this enzyme's function. uniprot.org These metal ions are crucial for the proper folding and stabilization of the enzyme's active site, facilitating the hydration of the substrate. The enzyme is strongly inhibited by other cations such as Fe2+, Fe3+, Ag+, and Cu2+. uniprot.org In the broader context of related pathways, such as the protocatechuate 4,5-cleavage pathway, Class II aldolases also rely on a divalent metal ion to stabilize an enolate intermediate during catalysis. nih.gov For instance, the HMG/CHA aldolase (B8822740) utilizes a magnesium ion in its catalytic site, coordinated by amino acid residues and water molecules, to facilitate the C-C bond cleavage step. nih.govnih.gov

Interplay with 4-Hydroxy-2-oxopentanoate Aldolase

The metabolism of 2-oxopent-4-enoic acid involves a sequential and coordinated interplay between several enzymes, culminating in the action of 4-hydroxy-2-oxopentanoate aldolase (also referred to as 4-hydroxy-2-oxovalerate aldolase). nih.gov 2-Oxopent-4-enoate hydratase catalyzes the hydration of its substrate, (2Z)-2-hydroxypenta-2,4-dienoate (a tautomer of 2-oxopent-4-enoate), to form 4-hydroxy-2-oxopentanoate. expasy.orgethz.ch This product, 4-hydroxy-2-oxopentanoate, serves as the direct substrate for 4-hydroxy-2-oxopentanoate aldolase. nih.gov The aldolase then cleaves this molecule into pyruvate (B1213749) and acetaldehyde (B116499), which can enter central metabolic pathways. nih.govnih.gov

An important aspect of this interplay is the management of chemically unstable intermediates. The precursor to the hydratase's substrate is 2-hydroxypent-2,4-dienoate, which is chemically unstable. nih.govasm.org To ensure the efficient and controlled transformation of this intermediate, the enzyme that produces it, 4-oxalocrotonate decarboxylase, forms a physical complex with 2-oxopent-4-enoate hydratase in some organisms. nih.govexpasy.orgasm.org This association is believed to facilitate substrate channeling, preventing the unstable intermediate from diffusing away and ensuring its direct delivery to the hydratase active site. nih.gov This tight coordination highlights the intricate enzymatic machinery required to process reactive intermediates in the pathway.

Comparative Enzymology of Related Meta-Cleavage Pathways

The metabolic pathway involving 2-oxopent-4-enoic acid is a component of the larger family of catechol meta-cleavage pathways, which are crucial for the bacterial degradation of various aromatic compounds like toluene, phenol (B47542), and catechols. nih.govnih.govresearchgate.net These pathways generally converge on the formation of a 4-hydroxy-2-ketoacid, which is then cleaved by an aldolase to yield central metabolites. nih.gov

The enzymes within these pathways exhibit interesting comparative features. For example, the 2-oxopent-4-enoate hydratase is closely related to the 4-oxalocrotonate decarboxylase, with which it can form a complex. ebi.ac.uk The final step in many of these pathways is catalyzed by a pyruvate aldolase. While serving a similar function, these aldolases can have different structural folds. The HMG/CHA pyruvate aldolase from the protocatechuate 4,5-cleavage pathway, for instance, has a novel four-layered α-β-β-α sandwich structure, unlike other known aldolases. nih.gov

Evolutionary Connections between Hydro-lyases and Aldolases

The enzymes within meta-cleavage pathways, including hydro-lyases and aldolases, show evidence of intricate evolutionary relationships. The close physical and functional association between 2-oxopent-4-enoate hydratase (a hydro-lyase) and 4-oxalocrotonate decarboxylase suggests a co-evolutionary pressure to optimize the processing of an unstable shared intermediate. nih.govebi.ac.uk

Furthermore, studies on aldolases from these pathways reveal cases of convergent evolution. The HMG/CHA aldolase from Pseudomonas putida F1, which catalyzes the final step in protocatechuate degradation, is evolutionarily convergent with other pyruvate aldolases such as HpaI and DmpG, despite adopting a novel structural fold for an aldolase. nih.gov This indicates that different protein scaffolds have evolved independently to catalyze the same type of aldol (B89426) cleavage reaction, highlighting the functional importance of this step in aromatic catabolism. Aldolases, in general, are central to sugar metabolism and have attracted significant attention for their ability to form carbon-carbon bonds. diva-portal.org

Gene Regulation and Expression of Enzymes Involved in its Turnover

The genes encoding the enzymes for the turnover of 2-oxopent-4-enoic acid and related intermediates are typically clustered together in operons, allowing for coordinated regulation. nih.govasm.org In many bacteria, such as Pseudomonas species, these meta-cleavage pathway genes are tightly controlled to ensure they are expressed only when a suitable aromatic substrate is present. asm.orgmicrobiologyresearch.org

In Pseudomonas pickettii PKO1, the genes for the meta-cleavage of catechols are organized into a single operon, tbuEFGKIHJ. asm.org The expression of this operon is controlled by a regulatory gene, tbuS. The TbuS protein appears to act as both a repressor in the absence of an inducer and an activator in its presence. asm.orgresearchgate.net Specific aromatic compounds like phenol and m-cresol (B1676322) act as inducers, triggering the full expression of the pathway enzymes, while the pathway's substrate, catechol, is not an inducer itself. asm.org

Similarly, in Pseudomonas putida, the genes for catechol 2,3-oxygenase and subsequent enzymes of the meta-cleavage pathway are organized in one operon, which is separate from the operon for phenol hydroxylase, though they likely constitute a single regulon. microbiologyresearch.org Studies in Alcaligenes eutrophus suggest that the operon is under negative control. nih.gov This genetic organization ensures the efficient and regulated breakdown of aromatic compounds, preventing the wasteful expression of metabolic enzymes. asm.org

Table 1: Genes of the tbu Operon in Pseudomonas pickettii PKO1 and their Functions asm.org

| Gene | Encoded Enzyme | Function in Pathway |

| tbuE | Catechol 2,3-dioxygenase | Cleaves the aromatic ring of catechol. |

| tbuF | 2-Hydroxymuconate semialdehyde hydrolase | Hydrolyzes the ring-cleavage product. |

| tbuG | 2-Hydroxymuconate semialdehyde dehydrogenase | Dehydrogenates the ring-cleavage product. |

| tbuK | 4-Hydroxy-2-oxovalerate aldolase | Cleaves 4-hydroxy-2-oxovalerate into pyruvate and acetaldehyde. |

| tbuI | 4-Oxalocrotonate decarboxylase | Decarboxylates 4-oxalocrotonate. |

| tbuH | 4-Oxalocrotonate isomerase | Isomerizes the enol form of 4-oxalocrotonate to the keto form. |

| tbuJ | 2-Hydroxypent-2,4-dienoate hydratase | Hydrates the product of the decarboxylase to form 4-hydroxy-2-oxovalerate. |

Microbial Physiology and Ecology in the Context of 2 Oxopent 4 Enoic Acid

Isolation and Characterization of Microorganisms Utilizing Aromatic Compounds via 2-Oxopent-4-enoic Acid Pathways

Numerous bacterial species have been isolated and characterized for their ability to degrade aromatic compounds, with 2-oxopent-4-enoic acid frequently appearing as an intermediate in their metabolic routes. These microorganisms are typically found in environments contaminated with aromatic pollutants, where they have evolved specialized enzymatic machinery to utilize these compounds as sources of carbon and energy.

Members of the genus Pseudomonas are well-known for their metabolic versatility and their capacity to degrade a wide array of aromatic compounds. frontiersin.org Several species and strains have been identified that channel aromatic substrates through pathways involving 2-oxopent-4-enoic acid.

Pseudomonas sp. AP-3 , isolated for its ability to use 2-aminophenol (B121084) as a sole carbon, nitrogen, and energy source, employs a modified meta-cleavage pathway for its degradation. frontiersin.org In this pathway, 2-aminophenol is converted through a series of enzymatic steps, including the action of 2-aminomuconate deaminase, to ultimately form intermediates that enter the Krebs cycle. frontiersin.org The pathway involves the transformation of 2-aminomuconate to 4-oxalocrotonate, which is then decarboxylated to 2-oxopent-4-enoic acid. nih.gov

Pseudomonas putida strains are also prominent in the degradation of aromatic compounds. For instance, the hydrolysis of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), a ring-fission product from biphenyl (B1667301) degradation, yields benzoic acid and 2-oxopent-4-enoic acid in Pseudomonas sp. S93B1. tandfonline.com Similarly, the catabolism of naphthalene (B1677914) in Pseudomonas often proceeds via the nah gene cluster, which encodes enzymes for the conversion of naphthalene to central metabolites, including the formation of 2-oxopent-4-enoate (B1242333). tandfonline.com

Pseudomonas sp. strain CF600 demonstrates the inducible nature of the enzymes involved in the meta-cleavage pathway for phenol (B47542) and dimethylphenol degradation, where 2-oxopent-4-enoic acid is an intermediate. asm.org

The degradation of 2-isopropylphenol (B134262) by Pseudomonas sp. strain HBP1 Prp also proceeds via a meta-cleavage pathway, leading to the formation of 2-oxopent-4-enoic acid. asm.org

Table 1: Pseudomonas Species and their Role in 2-Oxopent-4-enoic Acid Pathways

| Species/Strain | Aromatic Substrate | Key Pathway/Enzyme | Reference |

| Pseudomonas sp. AP-3 | 2-Aminophenol | Modified meta-cleavage pathway, 2-aminomuconate deaminase | frontiersin.org |

| Pseudomonas putida | Biphenyl, Naphthalene | HOPDA hydrolase, nah gene cluster | tandfonline.comtandfonline.com |

| Pseudomonas sp. CF600 | Phenol, Dimethylphenol | Inducible meta-cleavage pathway | asm.org |

| Pseudomonas sp. HBP1 Prp | 2-Isopropylphenol | Meta-cleavage pathway | asm.org |

Strains of Bordetella have also been shown to utilize aromatic compounds through pathways involving 2-oxopent-4-enoic acid.

Bordetella sp. strain 10d metabolizes 4-amino-3-hydroxybenzoic acid via a modified meta-cleavage pathway. nih.gov Cell extracts of this strain have demonstrated high activity of several key enzymes, including 4-oxalocrotonate decarboxylase and 2-oxopent-4-enoate hydratase, which are directly involved in the conversion of upstream intermediates to and from 2-oxopent-4-enoic acid. nih.govbiocrick.com In this pathway, 2-hydroxymuconic 6-semialdehyde is dehydrogenated, not hydrolyzed, leading to the formation of 4-oxalocrotonic acid, 2-oxopent-4-enoic acid, and 4-hydroxy-2-oxovaleric acid as intermediates. nih.gov

While less commonly associated with aromatic degradation than Pseudomonas, certain Bacillus species are capable of breaking down these compounds.

Research on the degradation of fast red dye by Bacillus subtilis HM has identified 2-oxopent-4-enoic acid as a potential intermediate in the breakdown of the dye molecule. ijcmas.com

A study on the biodegradation of 4-chlorophenol (B41353) by Bacillus subtilis OS1 suggested a meta-pathway for its catabolism, which would involve the formation of 2-oxopent-4-enoic acid derivatives. ajbasweb.com

A variety of other bacterial genera contribute to the environmental degradation of aromatic compounds through pathways that generate 2-oxopent-4-enoic acid.

Diaphorobacter sp. has been implicated in the degradation of chloroaniline, with pathways that can lead to intermediates processed through meta-cleavage routes. frontiersin.orgtdx.cat

Acinetobacter sp. , such as Acinetobacter baylyi GFJ2, degrades compounds like 3,4-dichloroaniline, potentially funneling intermediates into common pathways that could involve 2-oxopent-4-enoic acid. frontiersin.org

Rhodococcus sp. are known for their broad catabolic capabilities. For example, Rhodococcus rhodochrous can degrade compounds like 2-ethoxyphenol (B1204887) and 4-methoxybenzoate, often via ortho-cleavage pathways, but the metabolic diversity within the genus suggests the potential for meta-cleavage pathways as well. researchgate.net

Metabolic Flexibility and Pathway Variations in Different Strains

Microorganisms exhibit remarkable metabolic flexibility in the degradation of aromatic compounds. Even within the same genus or species, different strains can possess variations in their catabolic pathways. This flexibility is often conferred by the presence of different gene clusters, often located on mobile genetic elements like plasmids. researchgate.net

For example, the degradation of catechol can proceed through either an ortho- or a meta-cleavage pathway. The meta-cleavage pathway, which leads to the formation of 2-oxopent-4-enoic acid, is just one of several routes available to bacteria for processing aromatic rings. tandfonline.com The specific pathway utilized can depend on the substrate and the genetic makeup of the organism.

In Bordetella sp. strain 10d, the metabolism of 4-amino-3-hydroxybenzoic acid proceeds via a dehydrogenative route for 2-hydroxymuconic 6-semialdehyde, which differs from the hydrolytic route seen in other modified meta-cleavage pathways. nih.gov This highlights the subtle yet significant variations that can exist between the metabolic strategies of different bacteria.

Omics-Based Approaches to Elucidate Microbial Pathways Involving 2-Oxopent-4-enoic Acid

Modern "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, have become invaluable tools for dissecting the complex metabolic networks involved in aromatic compound degradation. frontiersin.org These approaches provide a holistic view of the cellular processes at play, from the genes encoding the catabolic enzymes to the protein expression levels and the resulting metabolite profiles.

Genomic and transcriptomic analyses can identify the gene clusters responsible for the degradation pathways, such as the nah genes in Pseudomonas for naphthalene degradation, which include the gene for 2-oxopent-4-enoate hydratase (nahL). tandfonline.com Proteomic studies can confirm the expression of these enzymes under specific conditions, while metabolomics can directly detect the presence of key intermediates like 2-oxopent-4-enoic acid.

By integrating these different omics datasets, researchers can construct detailed models of metabolic pathways and understand how they are regulated in response to different environmental cues and substrates. frontiersin.org This integrated approach is crucial for a comprehensive understanding of the role of 2-oxopent-4-enoic acid in microbial metabolism and for harnessing these microbial capabilities for biotechnological applications.

Genomic and Proteomic Characterization of Degrading Organisms

The microbial breakdown of 2-Oxopent-4-enoic acid is facilitated by a specific set of enzymes encoded by dedicated gene clusters. These genes are often located on plasmids or within the bacterial chromosome and are typically organized into operons, allowing for coordinated regulation. asm.org

Genomic studies have identified several key genes involved in the catabolism of this compound, primarily as part of the meta-cleavage pathway for aromatic substrates. For instance, in various Pseudomonas species, the nah and dmp operons are well-characterized systems for the degradation of naphthalene and (di)methylphenols, respectively, which converge on the 2-Oxopent-4-enoic acid metabolic route. asm.orgtandfonline.com In Pseudomonas sp. strain CF600, the dmp operon contains fifteen genes that encode the entire pathway from phenol to Krebs cycle intermediates. asm.org Similarly, the nah operon in other Pseudomonas strains includes genes nahL and nahM, which are directly responsible for the conversion of 2-Oxopent-4-enoic acid. tandfonline.com

In other bacteria, such as Burkholderia xenovorans LB400, an amn gene cluster is responsible for the degradation of 2-aminophenol, a pathway that also proceeds through 2-Oxopent-4-enoic acid. nih.gov Proteomic analyses confirm the expression of these enzymes when the bacteria are grown on the corresponding aromatic compounds.

The table below summarizes key genes and their corresponding enzymes identified in organisms that degrade 2-Oxopent-4-enoic acid.

| Gene | Enzyme Coded | Organism(s) | Pathway Association |

| nahL / dmpG | 2-Oxopent-4-enoate hydratase | Pseudomonas species asm.orgtandfonline.com | Naphthalene/Phenol Degradation |

| nahM / dmpH | 4-Hydroxy-2-oxovalerate aldolase (B8822740) | Pseudomonas species asm.orgtandfonline.com | Naphthalene/Phenol Degradation |

| dmpF | Acetaldehyde (B116499) Dehydrogenase (acylating) | Pseudomonas sp. strain CF600 asm.org | Phenol Degradation |

| amnF | 2-Oxopent-4-enoate hydratase | Burkholderia xenovorans LB400 nih.gov | 2-Aminophenol Degradation |

| amnG | 4-Hydroxy-2-oxovalerate aldolase | Burkholderia xenovorans LB400 nih.gov | 2-Aminophenol Degradation |

| amnH | Acetaldehyde Dehydrogenase | Burkholderia xenovorans LB400 nih.gov | 2-Aminophenol Degradation |

Metabolomic Profiling of Intermediates

Metabolomic studies have elucidated the sequential conversion of 2-Oxopent-4-enoic acid into central metabolic intermediates. This compound is not typically an initial substrate but an intermediate formed from the meta-cleavage of catecholic compounds. nih.govnih.gov For example, the degradation of catechol or substituted catechols via catechol-2,3-dioxygenase leads to the formation of a hydroxymuconic semialdehyde. worldscientific.com This is further processed through decarboxylation to yield 2-Oxopent-4-enoic acid. nih.govworldscientific.comfrontiersin.org

The subsequent degradation of 2-Oxopent-4-enoic acid itself is a two-step process:

Hydration : The enzyme 2-oxopent-4-enoate hydratase catalyzes the addition of a water molecule to 2-Oxopent-4-enoic acid, converting it to 4-hydroxy-2-oxovaleric acid (also known as 4-hydroxy-2-oxopentanoate). tandfonline.comnih.govfrontiersin.org

Aldol (B89426) Cleavage : 4-hydroxy-2-oxovalerate aldolase then cleaves 4-hydroxy-2-oxovaleric acid into two smaller, readily metabolizable molecules: pyruvic acid and acetaldehyde. tandfonline.comnih.govworldscientific.comfrontiersin.org

These products, pyruvate (B1213749) and acetaldehyde, can then enter central metabolic pathways such as the Krebs cycle (TCA cycle) to generate energy and biomass for the cell. tandfonline.com Acetaldehyde is typically oxidized to acetyl-CoA by an acetaldehyde dehydrogenase. tandfonline.comnih.gov

The metabolic sequence is detailed in the table below.

| Step | Substrate | Enzyme | Product(s) |

| 1 | 2-Oxopent-4-enoic acid | 2-Oxopent-4-enoate hydratase | 4-Hydroxy-2-oxovaleric acid |

| 2 | 4-Hydroxy-2-oxovaleric acid | 4-Hydroxy-2-oxovalerate aldolase | Pyruvic acid and Acetaldehyde |

| 3 | Acetaldehyde | Acetaldehyde Dehydrogenase | Acetyl-CoA |

Chemical Synthesis and Derivatization Strategies for Research Applications

Laboratory Synthetic Routes to 2-Oxopent-4-enoic Acid

The preparation of 2-oxopent-4-enoic acid in a laboratory setting can be accomplished through several distinct pathways, primarily utilizing amino acid precursors or employing classic condensation reactions.

A notable synthetic route to 2-oxopent-4-enoic acid involves the use of L-allylglycine as a starting material. researchgate.net This method leverages the structural similarity between the precursor and the target molecule. The conversion typically involves an oxidative deamination of the L-allylglycine. This transformation can be achieved using various reagents that facilitate the conversion of the amino group into a ketone while preserving the terminal double bond. This precursor-based approach is valuable for producing 2-oxopent-4-enoic acid for use as a chemical standard or substrate in biochemical assays. researchgate.net For instance, D-allylglycine has been used as a precursor for synthesizing related chiral compounds, indicating the utility of allylglycine isomers in stereospecific synthesis. google.com

Aldol-condensation reactions provide a powerful and versatile strategy for constructing the carbon skeleton of oxoenoic acids. In the context of 2-oxopent-4-enoic acid, a biosynthetic-like pathway involves the aldol (B89426) condensation of pyruvate (B1213749) and acetaldehyde (B116499). google.com This reaction forms the intermediate 4-hydroxy-2-oxopentanoate (B1241807), which is subsequently dehydrated to yield the final product, 2-oxopent-4-enoic acid. google.comwikipedia.org This enzymatic or chemo-enzymatic approach highlights a green chemistry alternative to purely synthetic methods.

General aldol condensation strategies are widely reported for similar structures. For example, the condensation of acetaldehyde with methyl acetoacetate, followed by dehydration, is a common method for producing related α,β-unsaturated esters. These reactions are typically catalyzed by a base, such as sodium hydroxide, or an acid and proceed via an enolate intermediate.

Synthesis of Halogenated 2-Oxopent-4-enoic Acid Derivatives

The introduction of halogen atoms into the structure of 2-oxopent-4-enoic acid can significantly alter its chemical reactivity and biological activity, making such derivatives valuable as mechanistic probes or potential enzyme inhibitors. While direct halogenation of 2-oxopent-4-enoic acid is not widely documented, synthetic strategies often focus on building the molecule from halogenated precursors.

Research has described the synthesis of related halogenated compounds, such as (4E)-N-(4-chlorophenyl)-5-substituted-2-diazo-3-oxopent-4-enoic acid amides, which incorporates a chloro-substituted phenyl group. researchgate.net Another approach involves using halogenated vinyl ketones as building blocks in cycloaddition reactions. For instance, α-chlorovinyl methyl ketone and α-bromovinyl methyl ketone have been successfully employed as dienophiles in catalytic and enantioselective Diels–Alder reactions, demonstrating their utility in constructing complex molecules that contain a halogenated keto-enoate substructure. researchgate.net These methods showcase viable strategies for accessing the broader class of halogenated oxoenoic acids.

Preparation of Functionally Related Oxoenoic Acid Derivatives

The synthesis of isomers and analogues of 2-oxopent-4-enoic acid, such as 4-oxopent-2-enoic acid, expands the chemical space available for research and drug discovery. These related compounds often serve as important intermediates or possess unique biological properties.

A highly efficient and modern approach for synthesizing 4-oxopent-2-enoic acid and its analogues is the microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid. rsc.org This method provides moderate to excellent yields and is notable for its stereoselectivity, exclusively producing the E-isomer of the alkene bond. rsc.org

The reaction conditions are tailored based on the nature of the methyl ketone substrate. Aryl ketones react most effectively using tosic acid (TsOH) as a catalyst in dioxane at elevated temperatures (e.g., 160 °C). In contrast, aliphatic ketones provide better yields with a pyrrolidine (B122466) and acetic acid catalyst system. rsc.org This methodology has proven to be scalable, maintaining yield upon increased reaction size. rsc.org

| Ketone Type | Catalyst System | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| Aryl Methyl Ketones | Tosic Acid (TsOH) | Dioxane | 160 °C | Moderate to Excellent |

| Aliphatic Methyl Ketones | Pyrrolidine / Acetic Acid | Dioxane | 100-160 °C | Moderate |

The chemical architecture of oxoenoic acids, particularly the α,β-unsaturated carbonyl moiety, makes them effective Michael acceptors. This reactivity is the basis for their potential as enzyme inhibitors, where they can form covalent bonds with nucleophilic residues (such as cysteine) in an enzyme's active site. savemyexams.com This mechanism-based inhibition is often irreversible and can be highly specific. savemyexams.com

The synthesis of these compounds as potential inhibitors involves designing molecules that act as substrate analogues. savemyexams.com By mimicking the natural substrate, the inhibitor can be guided to the enzyme's active site. For example, several natural and synthetic compounds that inhibit fatty acid biosynthesis function by targeting key enzymes in the pathway. nih.gov Thiolactomycin, for instance, is a natural product that inhibits condensation enzymes in this pathway. nih.gov

Synthetic strategies can be tailored to produce specific inhibitors or probes. This includes the preparation of peptide-based inhibitors that incorporate a reactive "warhead" like a chloromethylketone (CMK) or a fluoromethylketone (FMK), which are designed to covalently modify the target enzyme. peptide.co.jp The synthesis of oxoenoic acids and their derivatives thus provides a platform for developing novel therapeutic agents and chemical probes to study enzymatic processes. peptide.co.jplookchem.com

Derivatization for Spectroscopic Analysis

The analytical detection and quantification of 2-oxopent-4-enoic acid can be challenging due to its polarity and the presence of multiple reactive functional groups. Chemical derivatization is a crucial strategy employed to enhance its detectability and improve separation in various spectroscopic and chromatographic methods. These methods typically target the compound's α-keto and carboxylic acid functionalities to yield derivatives with improved volatility, ionization efficiency, or spectroscopic properties.

For UV-Visible and Fluorescence Spectroscopy

A primary strategy for enhancing the detection of α-keto acids like 2-oxopent-4-enoic acid via UV-Visible spectrophotometry is to introduce a strong chromophore. This is typically achieved by reacting the α-keto group with specific reagents.

Hydrazine Reagents: 2,4-Dinitrophenylhydrazine (DNPH) is a classic derivatizing agent for carbonyl compounds. researchgate.netnih.gov The reaction with the ketone group of 2-oxopent-4-enoic acid yields a highly conjugated 2,4-dinitrophenylhydrazone derivative. researchgate.nettandfonline.com This new compound is intensely colored and exhibits a strong absorption maximum in the visible spectrum, around 445 nm, which facilitates colorimetric quantification and shifts the analysis away from the more crowded UV region. researchgate.netspringernature.com

Fluorogenic Reagents: For highly sensitive detection using fluorescence spectroscopy, specific reagents that form fluorescent products are employed. 1,2-Diamino-4,5-methylenedioxybenzene (DMB) is recognized as a superior reagent for labeling α-keto acids. dojindo.comjst.go.jp It reacts with the α-keto group in an acidic medium to form a fluorescent quinoxalinone derivative. jst.go.jpnih.gov These derivatives can be separated by HPLC and quantified with very low detection limits, often at the femtomole level. jst.go.jpnih.gov The resulting derivatives typically have excitation and emission wavelengths around 367 nm and 445 nm, respectively. dojindo.com

Table 1: Derivatization Reagents for UV-Vis and Fluorescence Analysis of 2-Oxopent-4-enoic Acid.

| Reagent | Target Group | Derivative Type | Spectroscopic Method | Analytical Benefit | Reference |

|---|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | α-Keto | Hydrazone | UV-Visible | Creates strong chromophore (λmax ≈ 445 nm) for colorimetric analysis. | researchgate.netijisset.org |

| 1,2-Diamino-4,5-methylenedioxybenzene (DMB) | α-Keto | Quinoxalinone | Fluorescence | Forms highly fluorescent product, enabling femtomole-level detection. | dojindo.comjst.go.jpnih.govrsc.org |

For Mass Spectrometry (MS)

Derivatization is essential for analyzing 2-oxopent-4-enoic acid by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS, derivatization increases the volatility and thermal stability of the analyte. For LC-MS, it can improve chromatographic retention and ionization efficiency. mdpi.com

Esterification: The carboxylic acid group is commonly converted into an ester, such as a methyl or cyclohexyl ester, to improve volatility for GC-MS analysis. asm.org Analysis of the methyl ester of a related compound, 5-chloro-2-oxopent-4-enoate, by MS revealed a characteristic fragmentation pattern for methyl esters of 2-oxo-carboxylic acids, involving the loss of the methoxycarbonyl group (a fragment of M-59). asm.org

Oximation: The ketone group is often converted to an oxime to enhance stability and chromatographic performance. A widely used reagent for this purpose is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms a pentafluorobenzyl oxime derivative. fishersci.nlsigmaaldrich.comchemicalbook.com These derivatives are particularly useful for detection by GC with an electron capture detector (ECD) or by negative ion chemical ionization MS. fishersci.nl

Silylation: Trimethylsilyl (B98337) (TMS) derivatization is a common technique used to increase the volatility of compounds for GC analysis by converting active hydrogen atoms on the carboxylic acid group into less polar TMS ethers.

Combined Derivatization: Often, multiple functional groups are derivatized simultaneously. For GC-MS, a tandem oximation-silylation procedure can be used to modify both the keto and carboxyl groups. For LC-MS, reagents like phenylhydrazine (B124118) can stabilize α-keto acids for analysis. mdpi.com In one study, the methyl ester of the 2,4-dinitrophenylhydrazone derivative of 2-oxopent-4-enoic acid was analyzed by GC-MS, showing a molecular ion peak at m/z 308. tandfonline.com

Table 2: Common Derivatization Strategies for Mass Spectrometric Analysis of 2-Oxopent-4-enoic Acid.

| Technique | Reagent(s) | Target Group(s) | Primary Analytical Method | Key Benefit | Reference |

|---|---|---|---|---|---|

| Esterification | Methanol, Cyclohexanol | Carboxylic Acid | GC-MS | Increases volatility and improves chromatography. | asm.org |

| Oximation | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | α-Keto | GC-MS, LC-MS | Forms stable oxime derivative suitable for electron capture detection. | fishersci.nlchemicalbook.comscientificlabs.com |

| Silylation | Trimethylsilyl (TMS) reagents | Carboxylic Acid | GC-MS | Increases volatility for gas chromatography. | |

| Hydrazone formation & Esterification | DNPH and Methanol | α-Keto and Carboxylic Acid | GC-MS | Creates a stable, volatile derivative with a specific mass (m/z 308 for the methyl ester of the DNPH derivative). | tandfonline.com |

For Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR can analyze underivatized 2-oxopent-4-enoic acid, derivatization is sometimes used as a chemoselective tool in complex biological mixtures, particularly in the field of metabolomics. nih.gov

Isotope Labeling: A powerful strategy involves using derivatizing reagents enriched with stable isotopes like ¹³C or ¹⁵N. nih.govnih.gov This "chemoselection" approach allows for isotope-edited NMR experiments that selectively detect only the molecules that have reacted with the labeled reagent. nih.gov This technique filters out signals from the complex background matrix, simplifying the spectrum and aiding in the identification and quantification of low-abundance metabolites like 2-oxopent-4-enoic acid. nih.govresearchgate.net

Analytical Methodologies for Investigating 2 Oxopent 4 Enoic Acid in Biological Systems

Chromatographic Techniques for Identification and Quantification of 2-Oxopent-4-enoic Acid as a Metabolite

Chromatographic methods are fundamental to the separation and analysis of 2-oxopent-4-enoic acid from intricate biological samples. These techniques offer the high resolution required to distinguish it from other structurally similar metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection of Derivatized Forms

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used platform for the analysis of small molecules like 2-oxopent-4-enoic acid. gcms.cz However, due to the polar nature and low volatility of keto acids, direct analysis by GC-MS is often challenging. To overcome this, a critical prerequisite is chemical derivatization, which converts the analyte into a more volatile and thermally stable form suitable for gas chromatography. gcms.cz

Derivatization Strategies:

A common and effective approach involves a two-step derivatization process: gcms.cz

Methoximation: The carbonyl group of the keto acid is protected by reacting it with methoxyamine hydrochloride (MOX). This step is crucial to prevent the molecule from undergoing unwanted reactions during subsequent steps. gcms.cz

Silylation: The carboxylic acid and any other active hydrogens are then converted to their trimethylsilyl (B98337) (TMS) esters and ethers using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). gcms.cz This significantly increases the volatility of the compound.

Alternatively, pentafluorobenzyl (PFB) esters can be used for derivatization. This method offers excellent chromatographic properties and high sensitivity, often without the need for a separate step to block the keto group. nih.gov Another derivatization agent, tert-butyldimethylsilyl (TBDMS), has also been successfully used for the quantification of keto acids in biological samples, providing high analytical reliability. nih.gov

GC-MS Analysis:

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for the derivatized 2-oxopent-4-enoic acid. tandfonline.com For instance, the methyl ester of the 2,4-dinitrophenylhydrazone derivative of 2-oxopent-4-enoic acid has been identified by a characteristic molecular ion peak at m/z 308. tandfonline.com

Table 1: Common Derivatization Reagents for GC-MS Analysis of Keto Acids

| Derivatization Reagent | Target Functional Group(s) | Key Advantages | Reference(s) |

|---|---|---|---|

| Methoxyamine hydrochloride (MOX) | Carbonyl (keto) group | Protects the keto group, preventing enolization | gcms.cz |

| BSTFA/MSTFA | Carboxylic acid, hydroxyl groups | Increases volatility and thermal stability | gcms.cz |

| Pentafluorobenzyl (PFB) bromide | Carboxylic acid group | Excellent chromatographic properties, high sensitivity | nih.gov |

| tert-Butyldimethylsilyl (TBDMS) | Carboxylic acid, amino groups | High analytical reliability, suitable for amino and keto acids | nih.gov |

Spectroscopic Characterization of Intermediates and Enzyme Products

Spectroscopic techniques are indispensable for confirming the structure of 2-oxopent-4-enoic acid and its related intermediates. While GC-MS provides mass information, other spectroscopic methods offer complementary data on the molecule's structure and functional groups.

In studies of bacterial degradation of aromatic compounds, the formation of 2-oxopent-4-enoic acid from precursors like catechol and 3-methylcatechol (B131232) has been confirmed through its spectroscopic and chemical properties. nih.gov For example, the product of the enzymatic hydrolysis of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid was identified as 2-oxopent-4-enoic acid. tandfonline.com This identification was supported by preparing a 2,4-dinitrophenylhydrazone derivative, which showed the same behavior as an authentic standard on thin-layer chromatography. tandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. Although direct NMR data for 2-oxopent-4-enoic acid is not always detailed in the context of biological systems in the provided search results, it is a standard method for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Spectroscopic Data for the Identification of 2-Oxopent-4-enoic Acid Derivatives

| Derivative | Analytical Technique | Key Observation | Reference(s) |

|---|---|---|---|

| Methyl ester of the 2,4-dinitrophenylhydrazone | GC-MS | Molecular ion peak at m/z 308 | tandfonline.com |

| 2,4-dinitrophenylhydrazone | Thin-Layer Chromatography (TLC) | Same Rf value as authentic standard | tandfonline.com |

Enzyme Activity Assays for Pathway Elucidation

Enzyme activity assays are crucial for understanding the metabolic pathways in which 2-oxopent-4-enoic acid participates. These assays measure the rate of the enzymatic reaction that produces or consumes this metabolite, thereby helping to identify and characterize the enzymes involved.

For instance, 2-oxopent-4-enoic acid is a known intermediate in the meta-cleavage pathway for the degradation of catechols. wikipedia.org The enzyme 2-oxopent-4-enoate (B1242333) hydratase catalyzes the conversion of 2-oxopent-4-enoic acid to 4-hydroxy-2-oxovalerate. researchgate.netasm.org The activity of this hydratase can be assayed by monitoring the decrease in absorbance at a specific wavelength corresponding to the consumption of the substrate.

In the metabolic pathway of 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d, 2-oxopent-4-enoic acid was identified as an intermediate. chemicalbook.com Cell extracts showed high 2-oxopent-4-enoate hydratase activity. researchgate.netchemicalbook.com Similarly, the enzyme 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) hydrolase was shown to produce benzoic acid and 2-oxopent-4-enoic acid. tandfonline.com The activity of this hydrolase was monitored spectrophotometrically by measuring the decrease in absorbance of the substrate HOPDA at 432 nm. tandfonline.com

These assays, often coupled with chromatographic and spectroscopic methods to identify the reaction products, are fundamental to piecing together the complex metabolic networks involving 2-oxopent-4-enoic acid.

Table 3: Enzymes Involved in 2-Oxopent-4-enoic Acid Metabolism

| Enzyme | Reaction Catalyzed | Pathway | Reference(s) |

|---|---|---|---|

| 2-Oxopent-4-enoate hydratase | 2-Oxopent-4-enoic acid → 4-Hydroxy-2-oxovalerate | Catechol meta-cleavage pathway | researchgate.netasm.org |

| 2-Hydroxymuconate-semialdehyde hydrolase | 2-Hydroxymuconate semialdehyde → 2-Oxopent-4-enoic acid | Catechol meta-cleavage pathway | wikipedia.org |

| HOPDA hydrolase | 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid → Benzoic acid + 2-Oxopent-4-enoic acid | Biphenyl (B1667301) degradation | tandfonline.com |

| 4-Oxalocrotonate decarboxylase | 4-Oxalocrotonate → 2-Oxopent-4-enoic acid + CO2 | Aromatic compound degradation | researchgate.net |

Biotechnological and Environmental Applications

Applications in Bioremediation of Aromatic Pollutants

Microbial degradation is a primary mechanism for the removal of aromatic pollutants from the environment. researchgate.networldscientific.com 2-Oxopent-4-enoic acid is a metabolite in the meta-cleavage pathway, one of the main bacterial strategies for breaking down catechols and substituted catechols, which are themselves common intermediates in the degradation of a wide range of aromatic compounds. epa.govresearchgate.net

Bacteria have evolved sophisticated enzymatic pathways to mineralize complex aromatic compounds such as phenols, anilines, dinitrotoluenes, and their chlorinated derivatives. worldscientific.comfrontiersin.orgnih.gov A common strategy involves the conversion of these diverse pollutants into a central intermediate, typically catechol or a substituted catechol. worldscientific.comfrontiersin.org This catechol is then subject to ring fission by dioxygenase enzymes.

The meta-cleavage pathway, catalyzed by catechol 2,3-dioxygenase, breaks the aromatic ring to form 2-hydroxymuconic semialdehyde. worldscientific.comresearchgate.net This product can be processed via two main branches that converge on the formation of 2-oxopent-4-enoic acid. epa.govnih.govdtic.mil

Dehydrogenase Pathway: In some bacteria, 2-hydroxymuconic semialdehyde is oxidized by an NAD⁺-dependent dehydrogenase to 2-hydroxymuconic acid, which is then converted to 4-oxalocrotonate. frontiersin.orgfrontiersin.org A specific decarboxylase then acts on 4-oxalocrotonate to yield 2-oxopent-4-enoic acid. frontiersin.orgfrontiersin.orgtandfonline.com

Hydrolase Pathway: Alternatively, a hydrolase can directly convert 2-hydroxymuconic semialdehyde into 2-oxopent-4-enoic acid and formate (B1220265). researchgate.net

Once formed, 2-oxopent-4-enoic acid is hydrated by the enzyme 2-oxopent-4-enoate (B1242333) hydratase to form 4-hydroxy-2-oxovalerate. researchgate.netfrontiersin.orgrhea-db.org This compound is then cleaved by an aldolase (B8822740) into pyruvate (B1213749) and acetaldehyde (B116499), which can readily enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. frontiersin.orgfrontiersin.orgresearchgate.net This complete mineralization demonstrates a robust strategy for removing complex pollutants from contaminated sites.

Table 1: Key Enzymatic Reactions in the meta-Cleavage Pathway Involving 2-Oxopent-4-enoic acid

| Enzyme | Reaction | Organism Example(s) | Reference(s) |

|---|---|---|---|

| Catechol 2,3-dioxygenase | Catechol → 2-Hydroxymuconic semialdehyde | Pseudomonas sp., Comamonas testosteroni | worldscientific.comresearchgate.net |

| 2-Hydroxymuconic semialdehyde dehydrogenase | 2-Hydroxymuconic semialdehyde → 2-Hydroxymuconic acid | Pseudomonas sp. AP-3, Comamonas testosteroni | researchgate.netfrontiersin.org |

| 4-Oxalocrotonate decarboxylase | 4-Oxalocrotonate → 2-Oxopent-4-enoic acid | Pseudomonas sp. AP-3 | frontiersin.orgfrontiersin.orgtandfonline.com |

| 2-Hydroxymuconic semialdehyde hydrolase | 2-Hydroxymuconic semialdehyde → 2-Oxopent-4-enoic acid + Formate | Pseudomonas sp. | researchgate.netresearchgate.net |

| 2-Oxopent-4-enoate hydratase | 2-Oxopent-4-enoic acid + H₂O → 4-Hydroxy-2-oxovalerate | Escherichia coli, Pseudomonas putida, Comamonas testosteroni | researchgate.nettandfonline.comrhea-db.org |

| 4-Hydroxy-2-oxovalerate aldolase | 4-Hydroxy-2-oxovalerate → Pyruvic acid + Acetaldehyde | Pseudomonas sp. AP-3, Comamonas acidovorans | worldscientific.comfrontiersin.org |

The metabolic pathways involving 2-oxopent-4-enoic acid are crucial for the degradation of various environmental micropollutants. These include nitroaromatic compounds like 1-chloro-4-nitrobenzene (B41953) and 2,6-dinitrotoluene, which are used in industrial synthesis and can contaminate soil and groundwater. nih.govnih.govsciepub.com For instance, the degradation of 2-aminophenol (B121084) (a breakdown product of nitrobenzene) in Pseudomonas sp. AP-3 proceeds through a modified meta-cleavage pathway where 2-aminomuconate is deaminated to form 4-oxalocrotonate, which is then decarboxylated to 2-oxopent-4-enoic acid. frontiersin.orgresearchgate.net Similarly, certain bacteria can degrade 4-chlorophenol (B41353) via a meta-cleavage pathway that channels the pollutant through 2-oxopent-4-enoic acid for complete mineralization. researchgate.net The efficiency of these natural pathways provides a foundation for developing enhanced bioremediation technologies. researchgate.net

Potential for Metabolic Engineering of Microbial Strains

The detailed understanding of the enzymatic steps surrounding 2-oxopent-4-enoic acid opens avenues for the metabolic engineering of microorganisms for specialized purposes, from producing valuable chemicals to improving the efficiency of pollutant cleanup. researchgate.net

Metabolic engineering can redirect intermediates from catabolic pathways toward the synthesis of valuable products. The degradation pathways of aromatic compounds provide a rich source of precursor molecules, like acetyl-CoA, which are building blocks for complex molecules such as polyketides. illinois.edu Recent research has demonstrated that engineering β-oxidation pathways, which share intermediates and regulatory logic with aromatic degradation pathways, can significantly improve the production of polyketides in hosts like Yarrowia lipolytica. researchgate.netillinois.edu

For example, by engineering pathways that utilize 4-coumaroyl-CoA, a precursor derived from aromatic amino acid metabolism, scientists have successfully produced valuable polyketides like naringenin (B18129) and resveratrol. researchgate.netresearchgate.net This strategy involves creating microbial chassis where catabolic routes are harnessed to supply the necessary building blocks for heterologous biosynthetic pathways. researchgate.net One study even reported the production of the diketide intermediate (E)-5-(4-hydroxyphenyl)-3-oxopent-4-enoic acid, showcasing the potential to generate novel chemical structures by manipulating these pathways. researchgate.net

Metabolic engineering can also be applied to enhance the natural ability of microorganisms to degrade pollutants. This can be achieved by identifying and overcoming rate-limiting steps in a catabolic pathway. For the meta-cleavage pathway, the activity of enzymes such as 2-oxopent-4-enoate hydratase or the dehydrogenases and decarboxylases leading to its formation can be optimized. rhea-db.org

In the degradation of 2-aminophenol by Pseudomonas sp. AP-3, the entire set of enzymes required for its mineralization, including those that produce and consume 2-oxopent-4-enoic acid, are encoded in a single gene cluster (amnA-H). frontiersin.org This genetic organization makes the pathway an excellent target for engineering. By overexpressing key enzymes or modifying their substrate specificity, it is possible to increase the metabolic flux through the pathway, leading to faster and more efficient degradation of the target pollutant. Such engineered strains could be deployed for more effective bioremediation of sites contaminated with specific aromatic compounds.

Future Research Directions and Unresolved Questions

Elucidating Uncharacterized Enzymatic Steps and Regulatory Networks

While several enzymes that produce or consume 2-oxopent-4-enoic acid have been identified, significant gaps in our understanding of the complete enzymatic and regulatory landscape remain. The compound is a known intermediate in the bacterial degradation of catechols and other aromatic compounds. nih.gov It is formed through the action of enzymes such as 2-hydroxymuconate-semialdehyde hydrolase or via the decarboxylation of 4-oxalocrotonate. wikipedia.orgfrontiersin.org Subsequently, 2-oxopent-4-enoate (B1242333) hydratase converts it to 4-hydroxy-2-oxovalerate. frontiersin.orgub.edu

However, the biosynthesis of related compounds, such as the toxin hypoglycin, involves a proposed pathway where 2-oxopent-4-enoic acid is an intermediate formed from threonine. agriculturejournals.czscispace.com The specific enzymes and reaction mechanisms in this context are described as "inferred" or "supposed," highlighting a clear need for characterization. agriculturejournals.czscispace.com

Furthermore, the regulatory networks governing the flux of metabolites through these pathways are not fully elucidated. While gene clusters for the degradation of compounds like 2-aminophenol (B121084) (amn) and salicylate (B1505791) (sal) have been identified in Pseudomonas species, the specific transcriptional activators, repressors, and allosteric effectors that modulate the enzymes directly involved with 2-oxopent-4-enoic acid require more detailed investigation. frontiersin.orgsjtu.edu.cn Future research must focus on isolating and characterizing these uncharacterized enzymes and regulatory proteins to gain a complete picture of how cells manage the metabolism of this intermediate.

Table 1: Key Enzymes in 2-Oxopent-4-enoic Acid Metabolism

| Enzyme Name | Function | EC Number | Source Organism Example | Reference(s) |

| 2-hydroxymuconate-semialdehyde hydrolase | Produces 2-oxopent-4-enoic acid | 3.7.1.- | Pseudomonas putida | wikipedia.orgsjtu.edu.cn |

| 4-oxalocrotonate decarboxylase | Produces 2-oxopent-4-enoic acid | 4.1.1.77 | Pseudomonas sp. | frontiersin.org |

| 2-oxopent-4-enoate hydratase | Converts 2-oxopent-4-enoic acid | 4.2.1.80 | Pseudomonas sp. | frontiersin.orgub.edukegg.jp |

| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) hydrolase | Produces 2-oxopent-4-enoic acid | 3.7.1.8 | Pseudomonas cruciviae | tandfonline.comtandfonline.com |

Expanding the Scope of Microorganisms and Environmental Contexts

Research has identified 2-oxopent-4-enoic acid metabolism primarily within a few genera of bacteria, notably Pseudomonas, in the context of degrading aromatic pollutants. nih.govfrontiersin.org Various species, including P. putida, P. pseudoalcaligenes, and P. knackmussi, utilize pathways involving this intermediate to break down compounds like aminophenols, biphenyl (B1667301), and salicylate. frontiersin.orgsjtu.edu.cn The scope has been broadened to include other bacteria such as Burkholderia xenovorans, Bordetella sp., and Bacillus sp., which degrade pollutants like 4-chlorobiphenyl. frontiersin.orgresearchgate.net

A significant finding is the identification of a pathway involving 2-oxopent-4-enoic acid in the photosynthetic protist Euglena gracilis for the degradation of aromatic compounds. This discovery suggests that the metabolic pathways involving this compound are more widespread across different domains of life than currently documented.

Future research should aim to systematically screen diverse environmental niches, such as marine sediments, extreme environments, and the microbiomes of various eukaryotes, for novel organisms that metabolize 2-oxopent-4-enoic acid. This exploration could uncover new enzymes with unique properties and reveal different metabolic contexts for this compound beyond xenobiotic degradation, potentially including roles in primary metabolism or signaling. The involvement of microbial consortia in degrading high-polyphenol wastewater, where enzymes acting on 2-oxopent-4-enoic acid are present, points to complex inter-species interactions that warrant further study. mdpi.comresearchgate.net

Advanced Synthetic Biology Approaches for Pathway Manipulation

The position of 2-oxopent-4-enoic acid as a metabolic intermediate makes it an attractive target for synthetic biology and metabolic engineering. The goal of these approaches is twofold: to enhance the degradation of environmental pollutants and to produce valuable chemicals.

A promising application is the bio-upcycling of plastic waste. Pathways for the degradation of polyethylene (B3416737) terephthalate (B1205515) (PET) breakdown products converge on intermediates like protocatechuic acid (PCA), which are then funneled into meta-cleavage pathways where 2-oxopent-4-enoic acid is formed. jmb.or.krnih.gov Engineering microorganisms like E. coli or Pseudomonas to optimize the flux through these pathways could enable the efficient conversion of plastic waste into valuable bioproducts. jmb.or.krjmb.or.kr

Conversely, pathways can be engineered to produce complex molecules. For instance, the biosynthesis of the flavonoid naringenin (B18129) has been established in yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica. acs.orgresearchgate.net These engineered pathways utilize a structurally similar intermediate, (E)-5-(4-hydroxyphenyl)-3-oxopent-4-enoic acid. acs.orgresearchgate.net By leveraging tools like CRISPR for precise genomic editing and constructing novel pathways by combining enzymes from different organisms, future research could manipulate the production or consumption of 2-oxopent-4-enoic acid to create a wide range of specialty chemicals. acs.org The heterologous expression of genes like 2-oxopent-4-enoate hydratase from Pseudomonas putida in E. coli has already been shown to enable the production of related chemicals, demonstrating the feasibility of this approach.

Computational Modeling of Enzyme Mechanisms and Metabolic Flux

The increasing availability of 'omics' data provides a foundation for the computational modeling of pathways involving 2-oxopent-4-enoic acid. Multi-omics analyses of organisms like Pseudomonas putida B6-2 have identified the genes, transcripts, and proteins associated with the degradation of various aromatic compounds, providing a parts list for model construction. sjtu.edu.cn

Future research should focus on developing detailed kinetic models of the key enzymes, such as 2-oxopent-4-enoate hydratase and 4-oxalocrotonate decarboxylase. These models can help to understand their catalytic mechanisms, substrate specificity, and regulation. Techniques like global kinetic modeling can be employed to resolve inconsistencies in experimental data and provide a clearer picture of enzyme function.

At a systems level, this enzyme data can be integrated into genome-scale metabolic models (GEMs) to perform analyses like Flux Balance Analysis (FBA). These models can predict metabolic flux through the pathways under different conditions, identify potential bottlenecks, and guide rational metabolic engineering strategies for bioremediation or bioproduction. The use of systems biology models is also a promising approach for the automated annotation of structurally uncharacterized metabolites found in metabolomics studies, which could help identify novel roles for 2-oxopent-4-enoic acid. tum.de

Exploring Novel Derivatives for Research Probes

Synthesizing derivatives of 2-oxopent-4-enoic acid is a promising avenue for developing chemical tools to study its biological roles. The creation of ester derivatives, such as cyclohexyl 2-oxopent-4-enoate, serves as a potential strategy for a "pro-probe". The lipophilic cyclohexyl group could enhance cell permeability, allowing the compound to enter cells where it would then be hydrolyzed by native esterases to release the active 2-oxopent-4-enoic acid. This would allow researchers to study its effects and metabolic fate within a cellular context.

Other synthetic derivatives have been reported, including amides and amino-substituted versions like 5-Amino-2-oxopent-4-enoic acid, which can act as substrates for various enzymes. researchgate.netevitachem.com

Future work in this area should focus on creating derivatives with specific functionalities for use as research probes. These could include:

Fluorescently-tagged derivatives to visualize the localization of the compound and its interacting enzymes within the cell.

Biotinylated or cross-linking derivatives to perform affinity purification-mass spectrometry experiments to identify and isolate previously unknown binding partners and enzymes.

Isotopically labeled (e.g., ¹³C, ¹⁴C) derivatives for metabolic flux analysis to precisely trace the path of the carbon backbone through various metabolic pathways.

The development of such probes will be instrumental in dissecting the complex roles of 2-oxopent-4-enoic acid in cellular metabolism and regulation.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-oxopent-4-enoic acid, and how should data be interpreted?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, focusing on chemical shifts for the α,β-unsaturated ketone and carboxylic acid moieties. Infrared (IR) spectroscopy can validate functional groups (e.g., C=O stretch at ~1700–1750 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, with retention time comparisons against standards. For quantitative analysis, integrate chromatographic peaks and report relative standard deviations (RSD) to ensure reproducibility .

Q. How should researchers design a synthesis protocol for 2-oxopent-4-enoic acid while minimizing side reactions?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to suppress aldol condensation or decarboxylation. Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates. Include control experiments to isolate and characterize byproducts (e.g., TLC monitoring at timed intervals). Trial experiments are critical to determine optimal stoichiometry and reaction duration .

Q. What safety precautions are essential when handling 2-oxopent-4-enoic acid in the laboratory?

- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for procedures generating dust or vapors. Store the compound at 2–8°C in airtight containers to prevent degradation. In case of exposure, follow GHS-based protocols: rinse skin with water for 15 minutes and seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can conflicting spectroscopic data for 2-oxopent-4-enoic acid be resolved?

- Methodological Answer : Cross-validate results using complementary techniques. For example, discrepancies in NMR peak splitting may arise from conformational isomerism; variable-temperature NMR can clarify dynamic effects. If HPLC purity exceeds 95% but biological activity is inconsistent, conduct X-ray crystallography to confirm stereochemical homogeneity. Document all anomalies and replicate experiments under controlled conditions .

Q. What statistical approaches are suitable for analyzing dose-response relationships in studies involving 2-oxopent-4-enoic acid?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA to compare variances across experimental groups, and report confidence intervals (e.g., 95% CI) for dose-dependent effects. For high-throughput data, employ principal component analysis (PCA) to identify outliers or clustering patterns .

Q. How can computational modeling predict the reactivity of 2-oxopent-4-enoic acid in novel reaction environments?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and identify nucleophilic/electrophilic sites. Compare activation energies of proposed reaction pathways (e.g., Michael addition vs. keto-enol tautomerism) using software like Gaussian or ORCA. Validate predictions with kinetic isotope effect (KIE) studies .

Q. What strategies mitigate batch-to-batch variability in 2-oxopent-4-enoic acid synthesis?